
5-(Quinolin-8-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Quinolin-8-yl)cyclohexane-1,3-dione is a compound that features a quinoline moiety attached to a cyclohexane-1,3-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-8-yl)cyclohexane-1,3-dione typically involves the reaction of quinoline derivatives with cyclohexane-1,3-dione. One common method includes the use of a Friedländer condensation reaction, where an aminoquinoline reacts with a diketone under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Quinolin-8-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
Applications De Recherche Scientifique
5-(Quinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mécanisme D'action
The mechanism of action of 5-(Quinolin-8-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes, leading to its potential use as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione: Similar structure with additional chlorine atoms, leading to different chemical properties.
Quinolinyl-pyrazoles: Compounds with a quinoline moiety attached to a pyrazole ring, showing different biological activities.
Uniqueness
5-(Quinolin-8-yl)cyclohexane-1,3-dione is unique due to its combination of a quinoline moiety with a cyclohexane-1,3-dione structure, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C15H13NO2 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
5-quinolin-8-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H13NO2/c17-12-7-11(8-13(18)9-12)14-5-1-3-10-4-2-6-16-15(10)14/h1-6,11H,7-9H2 |
Clé InChI |
QIEZNSFETXCPBI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)CC1=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
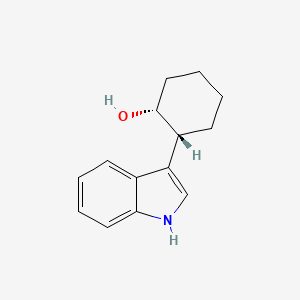
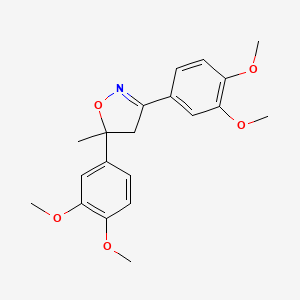
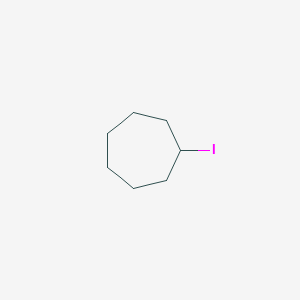
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
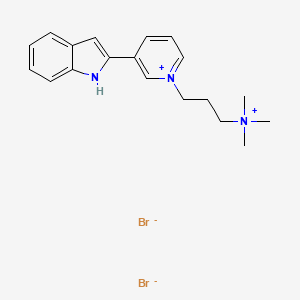
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
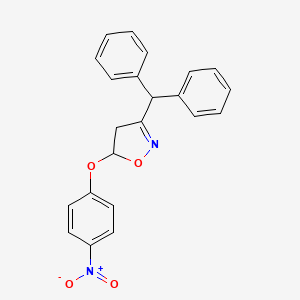
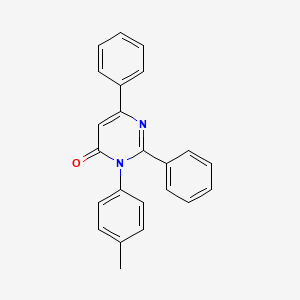

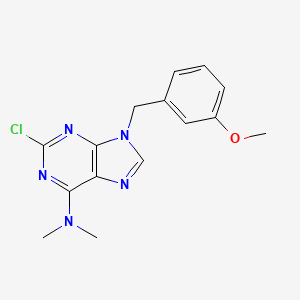
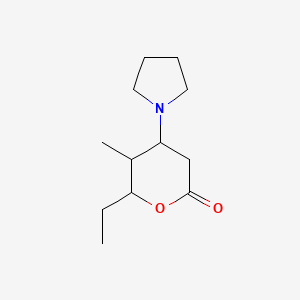
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
